molecular formula C11H9NO4 B11777765 Ethyl 2,3-dioxoindoline-4-carboxylate

Ethyl 2,3-dioxoindoline-4-carboxylate

Cat. No.: B11777765
M. Wt: 219.19 g/mol
InChI Key: HUWZZVKAIJRUNT-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoindoline-4-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes an indoline core with two oxo groups at positions 2 and 3, and an ethyl ester group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dioxoindoline-4-carboxylate typically involves the reaction of isatin (1H-indole-2,3-dione) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dioxoindoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 2,3-dioxoindoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dioxoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 2,3-dioxoindoline-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

ethyl 2,3-dioxo-1H-indole-4-carboxylate

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)6-4-3-5-7-8(6)9(13)10(14)12-7/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

HUWZZVKAIJRUNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=O)C2=O

Origin of Product

United States

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